Ethyl acetamidocyanoacetate
Description
Overview and Significance in Organic Synthesis
Ethyl acetamidocyanoacetate, systematically known as ethyl 2-acetamido-2-cyanoacetate, is an organic compound recognized for its utility as a precursor in complex molecular syntheses. Its structure, which features an acetamido group, a cyano group, and an ethyl ester attached to a central carbon, makes it a highly reactive and versatile intermediate. sriramchem.com This reactivity is largely attributed to its active methylene (B1212753) group, which readily participates in a variety of chemical transformations including Michael additions, alkylations, and cyclization reactions.
The significance of this compound in organic synthesis is underscored by its application in the creation of diverse heterocyclic compounds. It serves as a fundamental building block for pyridines, pyrimidines, and quinolines, which are core structures in many pharmaceuticals. ontosight.ai The compound's ability to participate in multicomponent reactions, such as the Biginelli reaction to form dihydropyrimidinones and the Knoevenagel condensation to produce β-aminonitriles, further highlights its importance in generating molecular diversity for drug discovery. sriramchem.comacs.org Consequently, it is a key intermediate in the synthesis of various antiviral and anticancer agents, as well as agrochemicals like fungicides and herbicides. ontosight.ai
Historical Context of its Discovery and Early Applications
While the precise date of its initial discovery is not prominently documented, the utility of this compound in significant synthetic applications became evident in the mid-20th century. Early research highlighted its value in the field of biochemistry, particularly in the synthesis of amino acids. A notable publication in 1946 by Albertson and Tullar detailed its use as a reagent in the synthesis of these fundamental biological molecules. acs.org
A significant advancement in its application came in 1951, when Fields, Walz, and Rothchild reported the synthesis of this compound labeled with carbon-14. acs.orgacs.org This development was particularly crucial as it provided a versatile method for preparing isotopically labeled amino acids, such as DL-lysine and DL-ornithine. acs.orgacs.org These labeled compounds were invaluable tools for studying metabolic pathways and the roles of amino acids in biological systems, cementing the importance of this compound in advanced biochemical and medical research. acs.org
Current Research Trends and Future Outlook
Current research on this compound continues to expand upon its synthetic versatility. A major trend involves its use in developing novel therapeutic agents. For instance, derivatives of the compound have demonstrated promising antimicrobial, antifungal, and antitumor properties. ontosight.ai Researchers are actively exploring its role in synthesizing N-acetyl α,β-unsaturated γ-lactams, which show potential as antimicrobial agents. Furthermore, its application in the synthesis of β-carbolin-1-ones has yielded compounds with notable antitumor activity.
Another significant area of contemporary research is the development of stereoselective synthesis methods. The use of chiral organocatalysts, such as proline derivatives, in the synthesis of this compound derivatives is being explored to produce enantiomerically pure compounds, which is critical for the development of modern pharmaceuticals.
The future outlook for this compound remains bright, with its role in drug discovery and development poised to grow. Its utility in diversity-oriented synthesis (DOS) strategies allows for the creation of large libraries of structurally diverse compounds, which are essential for screening and identifying new drug candidates. sriramchem.com As the demand for novel therapeutics and advanced agrochemicals continues to rise, the importance of this compound as a fundamental building block in organic and medicinal chemistry is expected to increase. sriramchem.comontosight.ai
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₃ nist.gov |
| Molecular Weight | 170.17 g/mol lobachemie.com |
| Appearance | White crystalline solid/powder ontosight.ailobachemie.comthermofisher.com |
| Melting Point | 120-131.5 °C ontosight.ailobachemie.com |
| Solubility | Soluble in water and most organic solvents ontosight.ai |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-acetamido-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(11)6(4-8)9-5(2)10/h6H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIRLABNGAZSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292093 | |
| Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |
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Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4977-62-2 | |
| Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |
| Source | CAS Common Chemistry | |
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| Record name | Ethyl acetamidocyanoacetate | |
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| Record name | Ethyl acetamidocyanoacetate | |
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| Record name | Ethyl acetamidocyanoacetate | |
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| Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |
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| Record name | Ethyl acetamidocyanoacetate | |
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Synthetic Methodologies for Ethyl Acetamidocyanoacetate
Established Synthetic Routes
The most common methods for synthesizing ethyl acetamidocyanoacetate rely on condensation reactions that form the core structure of the molecule.
Condensation Reactions of Cyanoacetate (B8463686) Derivatives with Acetamide (B32628) Precursors
A primary route to this compound involves the reaction between a cyanoacetate derivative and an acetamide precursor. sriramchem.com This approach is favored for its directness in constructing the target molecule.
The synthesis can be achieved through the base-catalyzed condensation of ethyl cyanoacetate and acetamide. sriramchem.com This reaction is a cornerstone in the preparation of this compound, providing a straightforward method for its formation.
The reaction mechanism proceeds through a series of well-defined steps under specific conditions:
Deprotonation: A base, such as sodium ethoxide, is used to deprotonate the active methylene (B1212753) group of ethyl cyanoacetate. This results in the formation of a resonance-stabilized enolate. The acidity of the methylene protons is enhanced by the adjacent electron-withdrawing cyano and ester groups. mlsu.ac.in
Nucleophilic Attack: The generated enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetamide. This step is crucial for the formation of the new carbon-carbon bond.
Elimination: The reaction concludes with the elimination of a molecule, typically ammonia (B1221849), to yield the final product, this compound.
| Step | Description | Reagents/Conditions |
| Deprotonation | Formation of a resonance-stabilized enolate from ethyl cyanoacetate. | Sodium ethoxide |
| Nucleophilic Attack | The enolate attacks the carbonyl carbon of acetamide. | - |
| Elimination | Elimination of ammonia to form the final product. | - |
Alternative Synthetic Pathways
Besides direct condensation, alternative methods have been developed to synthesize this compound, offering different approaches to the target molecule.
Reduction with Sodium Borohydride (B1222165)
An alternative synthesis involves the reduction of a suitable precursor with sodium borohydride. For instance, this compound can be prepared by the reduction of isonitroso ethyl cyanoacetate with sodium hydrosulfite in acetic anhydride. cdnsciencepub.com Another method describes the reduction of this compound itself with sodium borohydride in ethanol (B145695), followed by an acid quench, to produce intermediates like 2-acetamido-3-hydroxypropionitrile. While sodium borohydride is a mild reducing agent that typically reduces aldehydes and ketones, its application in this context highlights its versatility. masterorganicchemistry.comumn.edu The choice of solvent can be critical; for example, reduction in alcohol can sometimes lead to better yields due to improved solubility of the ester. cdnsciencepub.com
Use of Ethyl Chloroacetate (B1199739) in Cyanoacetylation
Another synthetic approach involves the use of ethyl chloroacetate. orgsyn.org Ethyl cyanoacetate, a key starting material, can be prepared by the reaction of ethyl chloroacetate with sodium or potassium cyanide. orgsyn.org This ethyl cyanoacetate can then be used in subsequent reactions to produce this compound. For example, a two-step process can be employed where ethyl cyanoacetate is first aminated and then acetylated. The initial step involves the reaction of ethyl chloroacetate with sodium cyanide to form sodium cyanoacetate, which is then esterified. orgsyn.orglookchem.com
Condensation of Ethyl Cyanoacetate with Benzylamine (B48309) for Cyanoacetamides
The reaction of ethyl cyanoacetate with benzylamine serves as a fundamental method for the preparation of N-substituted cyanoacetamides. kau.edu.saresearchgate.net This condensation reaction typically involves the nucleophilic attack of the amine on the ester carbonyl group of ethyl cyanoacetate, followed by the elimination of ethanol. The resulting N-benzyl-2-cyanoacetamide is a key precursor in the synthesis of various heterocyclic compounds. kau.edu.saresearchgate.net
Different reaction conditions can be employed to facilitate this transformation. While the reaction can proceed at room temperature, the completion time can be lengthy, often requiring several hours. kau.edu.sa To accelerate the process, alternative energy sources such as microwave irradiation and ultrasound have been successfully utilized. kau.edu.sa For instance, under microwave irradiation, the reaction time can be dramatically reduced to just a few minutes. kau.edu.sa The use of a basic catalyst, such as butyl lithium in a solvent like tetrahydrofuran (B95107) (THF), has also been reported to efficiently produce N-benzylcyanoacetamide with high yields. researchgate.net
A comparative study of different methods for the synthesis of N-benzyl-2-cyanoacetamide from ethyl cyanoacetate and benzylamine is presented below:
| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Room Temperature | Stirring | 1 hour | Not specified | kau.edu.sa |
| Microwave Irradiation | 460 W | 1 minute | Not specified | kau.edu.sa |
| Ultrasound Irradiation | 40 °C | 2 minutes | Not specified | kau.edu.sa |
| Chemical Catalysis | Butyl Lithium in THF | Not specified | 91% | researchgate.net |
Advanced Synthetic Approaches
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated methods for the synthesis of this compound and its derivatives. These approaches focus on achieving higher levels of stereochemical control and adhering to the principles of green chemistry.
Catalytic Asymmetric Synthesis for Enantiopure this compound
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of catalytic asymmetric methods for the synthesis of this compound. frontiersin.org These methods aim to produce a single enantiomer of the target molecule, which is crucial for its biological activity and to minimize potential side effects. frontiersin.org Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. frontiersin.orgrsc.org
Chiral organocatalysts, particularly proline and its derivatives, have emerged as powerful tools in asymmetric synthesis due to their low toxicity, ready availability, and operational simplicity. libretexts.orgorganic-chemistry.org Proline, often referred to as the "simplest enzyme," can effectively catalyze reactions with high stereoselectivity. libretexts.org In the context of this compound synthesis, chiral organocatalysts like proline derivatives can facilitate enantioselective amidation. The rigid ring structure of proline and its bifunctional nature (acting as both a Brønsted acid and base) are key to its catalytic efficacy. frontiersin.orglibretexts.orgorganic-chemistry.org The mechanism often involves the formation of a chiral enamine intermediate, which then reacts stereoselectively. libretexts.org Research has shown that the spatial arrangement of catalytic sites in proline-based catalysts significantly influences their activity and the enantioselectivity of the reaction. rsc.org
A key objective in asymmetric synthesis is the optimization of the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer in a mixture. grafiati.comnih.gov In the synthesis of enantiopure this compound using chiral organocatalysts, several factors can be adjusted to maximize the e.e. grafiati.com Preliminary studies using proline derivatives as chiral organocatalysts have reported achieving an enantiomeric excess of up to 88% in the enantioselective amidation to produce this compound. The optimization process may involve screening different proline derivatives, adjusting reaction temperature, solvent, and catalyst loading to achieve the highest possible stereoselectivity. organic-chemistry.org The relationship between the extent of reaction (conversion) and the enantiomeric excess of the product is a critical consideration; often, high enantiomeric excess is achieved at specific conversion levels. researchgate.net
Green Chemistry Methodologies
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kau.edu.saajrconline.org In the synthesis of this compound and related compounds, green methodologies focus on improving reaction efficiency, minimizing waste, and using more environmentally benign energy sources. kau.edu.saajrconline.org
Microwave-assisted organic synthesis (MAOS) has become a popular green chemistry technique due to its ability to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. kau.edu.saajrconline.orgconicet.gov.ar The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can minimize the formation of by-products. conicet.gov.ar
In the context of cyanoacetamide synthesis from ethyl cyanoacetate, microwave irradiation has been shown to drastically reduce reaction times from hours to minutes. kau.edu.sa For example, the reaction of ethyl cyanoacetate with benzylamine, which takes an hour at room temperature, can be completed in just one minute under microwave irradiation. kau.edu.sa This rapid and efficient method aligns with the principles of green chemistry by saving time and energy. ajrconline.orgconicet.gov.ar
The following table summarizes the comparison between conventional and microwave-assisted synthesis for the reaction of ethyl cyanoacetate and benzylamine:
| Method | Reaction Time | Reference |
| Conventional (Room Temp) | 1 hour | kau.edu.sa |
| Microwave-Assisted | 1 minute | kau.edu.sa |
One-Pot Synthesis Strategies
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers numerous advantages, including reduced solvent waste, lower costs, and improved time efficiency. While dedicated one-pot syntheses for this compound are not prominently reported, the compound is a frequent participant in one-pot reactions to generate more complex molecular architectures.
For example, this compound is a key reactant in multi-component reactions for the synthesis of highly substituted pyridines, pyrimidines, and other heterocyclic systems. These reactions often proceed in a one-pot fashion, highlighting the compound's stability and reactivity under such conditions.
Chemical Reactivity and Transformation of Ethyl Acetamidocyanoacetate
Reactivity of the Active Methylene (B1212753) Group
The methylene group (-CH₂-) in ethyl acetamidocyanoacetate is considered "active" due to its location between the electron-withdrawing cyano (-CN) and ethyl carboxylate (-COOEt) groups. shivajicollege.ac.inquora.com This structural arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by a base. The resulting carbanion is stabilized by resonance, with the negative charge delocalized over the cyano and carbonyl groups. This enhanced acidity and the stability of the conjugate base are the foundation of EACA's wide-ranging reactivity. quora.com
Nucleophilic Substitution Reactions
The carbanion generated from the deprotonation of the active methylene group is a potent nucleophile. It readily participates in nucleophilic substitution reactions, where it attacks an electrophilic center, leading to the formation of a new carbon-carbon bond. researchgate.net This reactivity is fundamental to many of the synthetic applications of this compound. For instance, the anion can displace a halide from an alkyl halide, a key step in alkylation reactions. dss.go.th
Alkylation Reactions
Alkylation of the active methylene group is a cornerstone of the synthetic utility of this compound. dss.go.th This reaction involves the treatment of EACA with a base to form the enolate, followed by the addition of an alkylating agent, typically an alkyl halide. libretexts.org This process allows for the introduction of a wide variety of alkyl groups at the α-position.
The choice of base is critical for the efficiency of the alkylation reaction. Research has shown that this compound can be effectively alkylated using potassium carbonate (K₂CO₃) as the base. nih.gov This is a relatively mild base, and its use can be advantageous in preventing unwanted side reactions. In contrast, stronger bases like sodium hydride (NaH) are often required for similar alkylations of other active methylene compounds, such as ethyl cyanoacetate (B8463686). The use of a milder base like K₂CO₃ with EACA suggests that the acetamido group contributes to the acidity of the methylene protons, facilitating deprotonation. researchgate.net
When comparing the alkylation of this compound with that of ethyl cyanoacetate, a notable difference in reactivity is observed. this compound undergoes efficient alkylation with the milder base K₂CO₃, leading to high yields, particularly in the synthesis of heterocyclic compounds. Conversely, ethyl cyanoacetate often necessitates the use of a stronger base, such as sodium hydride (NaH), to achieve comparable levels of alkylation. This can sometimes lead to the formation of byproducts. The acetamido group in EACA appears to play a role in stabilizing the resulting enolate, thus facilitating the alkylation process under milder conditions.
Key Named Reactions and Their Mechanisms
Michael Addition Reactions
This compound is a competent Michael donor in the Michael addition reaction, a type of conjugate addition. wikipedia.org In this reaction, the nucleophilic enolate of EACA adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. sci-hub.se This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of complex molecules. wikipedia.org For example, this compound can undergo a Michael addition with compounds like acrolein or acrylonitrile (B1666552). lookchem.com The reaction proceeds by the initial deprotonation of the active methylene group by a base to form the enolate. This enolate then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond and a new enolate intermediate, which is subsequently protonated to yield the final adduct. wikipedia.org This pathway is significant for creating intricate heterocyclic structures.
Reaction with α,β-Unsaturated Carbonyl Compounds
This compound is capable of undergoing Michael addition reactions with α,β-unsaturated carbonyl compounds. In this type of reaction, the nucleophilic character of the carbanion, generated from this compound by a base, facilitates an attack on the β-carbon of the unsaturated carbonyl system. libretexts.orgwikipedia.org This conjugate addition is a fundamental carbon-carbon bond-forming reaction. libretexts.org The presence of both the cyano and ester groups on the α-carbon of this compound stabilizes the negative charge of the intermediate carbanion, making it an effective nucleophile for this transformation. uomustansiriyah.edu.iq
The general reactivity pattern of α,β-unsaturated carbonyls involves electrophilic sites at both the carbonyl carbon and the β-carbon. wikipedia.org The Michael addition specifically targets the β-carbon, leading to a 1,5-dicarbonyl-type product after the initial addition and subsequent protonation. libretexts.org
Michael Addition with this compound
| Reactant 1 | Reactant 2 (Example) | Reaction Type | Product Type |
|---|---|---|---|
| This compound | α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | Michael Addition (Conjugate Addition) | Complex Adducts (e.g., substituted 1,5-dicarbonyl compounds) |
| This compound | α,β-Unsaturated Ester (e.g., Ethyl acrylate) | Michael Addition (Conjugate Addition) | Polyfunctionalized Esters |
Role in Complex Molecular Architecture Formation
The Michael addition reaction involving this compound is a significant pathway for creating complex molecular architectures. By forming new carbon-carbon bonds, this reaction allows for the extension of carbon chains and the introduction of multiple functional groups into a single molecule. The resulting products can serve as intermediates for further cyclization or derivatization reactions, ultimately leading to the synthesis of intricate heterocyclic structures. This utility is particularly valuable in diversity-oriented synthesis (DOS), where the goal is to generate libraries of structurally diverse compounds for applications in areas like drug discovery. sriramchem.com
Knoevenagel Condensation
This compound serves as a key reactant in the Knoevenagel condensation. sriramchem.com This reaction involves the condensation of a compound with an active methylene group (in this case, this compound) with an aldehyde or a ketone, typically catalyzed by a weak base. purechemistry.orgacgpubs.org The acidity of the α-carbon proton in this compound, which is positioned between the electron-withdrawing cyano and ester groups, facilitates its removal by a base to form a reactive enolate ion. purechemistry.org
Formation of β-Aminonitriles with Aldehydes or Ketones
When this compound participates in a Knoevenagel condensation with aldehydes or ketones, the resulting products are β-aminonitriles. sriramchem.com These compounds are valuable intermediates in the synthesis of various fine chemicals and pharmaceuticals. sriramchem.com The reaction proceeds through the nucleophilic addition of the enolate of this compound to the carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to yield the condensed product. purechemistry.org
Knoevenagel Condensation of this compound
| Active Methylene Compound | Carbonyl Compound | Catalyst (Typical) | Product Class |
|---|---|---|---|
| This compound | Aromatic or Aliphatic Aldehydes | Weak Base (e.g., Piperidine, Amines) | β-Aminonitriles |
| This compound | Ketones | Weak Base (e.g., Piperidine, Amines) | β-Aminonitriles |
Multi-component Reactions
This compound is a valuable component in various multi-component reactions (MCRs), which are processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. sriramchem.com
Biginelli Reaction for Dihydropyrimidinone Synthesis
This compound is identified as a key component in multicomponent reactions such as the Biginelli reaction. sriramchem.com The classical Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-ketoester (commonly ethyl acetoacetate), and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgjsynthchem.com These DHPMs are a class of compounds with significant pharmacological importance. jsynthchem.comnih.gov In a modification of the classic protocol, this compound can be used as the active methylene component, reacting with an aldehyde and urea (or thiourea) under acidic conditions to furnish the corresponding dihydropyrimidinone core structure. sriramchem.comwikipedia.org
Three-Component Reactions with Dialkyl Acetylenedicarboxylates and Triphenylphosphine (B44618)
A notable multi-component reaction involves this compound, dialkyl acetylenedicarboxylates, and triphenylphosphine. This reaction proceeds efficiently to generate highly functionalized products. researchgate.netresearchgate.net The initial step is believed to be the addition of triphenylphosphine to the electrophilic dialkyl acetylenedicarboxylate, which is then protonated by the acidic C-H group of this compound. researchgate.net The resulting vinyltriphenylphosphonium cation reacts with the conjugate base of this compound. researchgate.net
Depending on the reaction pathway, this three-component system can yield different products. One major outcome is the formation of stable phosphorus ylides, which can undergo subsequent intramolecular reactions. researchgate.net For instance, a 1,2-proton shift followed by the elimination of triphenylphosphine and an intramolecular amidation can lead to the synthesis of N-acetyl α,β-unsaturated γ-lactams in good yields. researchgate.net In other cases, the reaction can be directed to form highly substituted pyrrole (B145914) derivatives. researchgate.net
Three-Component Reaction Details
| Component 1 | Component 2 | Component 3 | Key Intermediate | Final Product Example |
|---|---|---|---|---|
| This compound | Dialkyl Acetylenedicarboxylate | Triphenylphosphine | Phosphorus Ylide | N-acetyl α,β-unsaturated γ-lactam |
| This compound | Dialkyl Acetylenedicarboxylate | Triphenylphosphine | Phosphorane | Pyrrole derivatives |
Formation of Phosphorus Ylides
This compound serves as a proficient C-H acid in multicomponent reactions for the synthesis of stable phosphorus ylides. researchgate.netnauka.gov.pl A notable example is the three-component reaction involving this compound, dialkyl acetylenedicarboxylates, and triphenylphosphine. researchgate.net In this reaction, triphenylphosphine initially attacks the electrophilic acetylenic ester, creating a zwitterionic intermediate. This intermediate then deprotonates the this compound at the α-carbon, leading to the formation of a stable phosphorus ylide. researchgate.net
The general scheme for this transformation can be summarized as:
Step 1: Nucleophilic attack of triphenylphosphine on the dialkyl acetylenedicarboxylate.
Step 2: Proton abstraction from the active methylene group of this compound by the resulting zwitterion.
Step 3: Formation of the stable crystalline phosphorus ylide. researchgate.net
These reactions are typically high-yielding and demonstrate the compound's utility in constructing complex molecules containing a phosphoranylidene moiety. researchgate.netacs.org
Intramolecular Amidation to N-Acetyl α,β-Unsaturated γ-Lactams
The phosphorus ylides generated from this compound are not merely stable products but can act as reactive intermediates for further transformations. researchgate.net Specifically, these ylides can undergo a sequence of reactions involving a 1,2-proton shift and the loss of triphenylphosphine. This process generates a new intermediate that readily undergoes intramolecular amidation. researchgate.net The nucleophilic nitrogen of the acetamido group attacks the electrophilic carbon of one of the ester groups derived from the original acetylenedicarboxylate. researchgate.net This cyclization event results in the formation of highly functionalized N-acetyl α,β-unsaturated γ-lactams in good yields. researchgate.netresearchgate.net
This transformation provides a facile, one-pot route to these valuable heterocyclic scaffolds, which are of interest in medicinal chemistry. researchgate.netnih.gov
Hydrolysis Studies
The hydrolytic stability of this compound is a key feature that influences its application in synthesis, particularly in aqueous or acidic environments.
Stability of the Acetamido Group against Hydrolysis
The acetamido group (CH₃CONH-) in this compound confers significant stability to the molecule against premature hydrolysis. This stability is crucial in synthetic applications, such as the synthesis of glycine (B1666218), where the compound must endure conditions that might otherwise cleave simpler protecting groups. The resonance delocalization within the amide bond reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by water or hydroxide (B78521) ions compared to other functional groups. etsu.edu
Comparison of Hydrolysis Stability with Ethyl Cyanoacetate
When compared to its structural analog, ethyl cyanoacetate, this compound exhibits markedly superior hydrolytic stability. Ethyl cyanoacetate is known to hydrolyze rapidly, especially under acidic conditions. The absence of the stabilizing acetamido group in ethyl cyanoacetate leaves its ester and cyano groups more vulnerable to hydrolysis. This contrast highlights the practical advantage of using this compound in multi-step syntheses where functional group tolerance is required.
Formation of Acetamidocyanoacetic Acid
While the acetamido group is relatively stable, the ethyl ester group of this compound can be selectively hydrolyzed under appropriate acidic or basic conditions. This selective hydrolysis cleaves the ester linkage to yield acetamidocyanoacetic acid and ethanol (B145695). Acetamidocyanoacetic acid is itself a valuable intermediate, for instance, in the synthesis of amino acids like dl-glutamic acid. lookchem.com
Table 1: Hydrolysis Products of this compound
| Starting Material | Reaction | Key Product |
|---|
Derivatization and Functional Group Interconversions
The multiple functional groups of this compound allow for a wide range of derivatization reactions and interconversions, making it a versatile building block in organic synthesis.
The active methylene group is the primary site of reactivity, enabling efficient alkylation and condensation reactions. caltech.edu For example, it undergoes Michael addition to α,β-unsaturated compounds like acrylonitrile or acrolein, a key step in the synthesis of amino acids. lookchem.com It can also be alkylated using various electrophiles, such as iodomethyl-substituted silanes, in the presence of a base like sodium ethoxide. researchgate.net
Functional group interconversions can also be performed on the other parts of the molecule. The cyano group can be hydrolyzed or reduced. The ester group can be converted to an amide or other derivatives. lookchem.com The ability to selectively manipulate these functional groups allows for the synthesis of diverse and complex molecular architectures, including various heterocyclic compounds and silicon-containing α-amino acids. researchgate.net
Table 2: Examples of Derivatization Reactions
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Michael Addition | Acrylonitrile, NaOEt | Substituted cyanoacetate | lookchem.com |
| Alkylation | Iodomethyltrimethylsilane, NaOEt | Silicon-containing cyanoacetate | researchgate.net |
| Condensation | β-chloropropionaldehyde acetal (B89532), NaOEt | Substituted valeric acid precursor | caltech.edu |
Formation of Thiazole (B1198619) Derivatives via Sulfur Reactions
The synthesis of thiazole rings is a significant endeavor in medicinal chemistry due to the prevalence of this heterocyclic motif in a wide range of biologically active compounds. This compound can serve as a precursor for the formation of substituted thiazoles, primarily through reactions that introduce a sulfur atom, which then participates in a cyclization reaction.
One notable method involves the reaction of a derivative of this compound with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀). In a specific example, the closely related ethyl a-acetamido-a-carbamoylacetate, when treated with phosphorus pentasulfide in tetrahydrofuran (B95107), undergoes a reaction to form 4-carbamoyl-5-ethoxy-2-methylthiazole. rsc.org The proposed mechanism involves the thionation of the acetamido group to a thioacetamide, followed by an intramolecular cyclization with the enol form and subsequent dehydration to yield the thiazole ring. The elimination of a hydroxyl group is favored over the ethoxy group, likely due to stabilization through hydrogen bonding. rsc.org
While direct thionation of the amide in this compound is a plausible route, other reagents like Lawesson's reagent are also known to be effective and milder thionating agents for converting amides to thioamides, which are key intermediates in thiazole synthesis. organic-chemistry.orgchemspider.comalfa-chemistry.comnih.gov The general reactivity of phosphorus pentasulfide in forming thiazoles from carbonyl-containing compounds is a well-established synthetic strategy. pharmaguideline.comorganic-chemistry.org
Table 1: Synthesis of a Thiazole Derivative from an this compound Analog rsc.org
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product | Yield |
| Ethyl a-acetamido-a-carbamoylacetate | Phosphorus pentasulfide | Tetrahydrofuran | 2 days at 25°C | 4-Carbamoyl-5-ethoxy-2-methylthiazole | 24% |
Synthetic Transformations of Hydrolysis Products (e.g., Glycine Synthesis)
The hydrolysis of the ester group in this compound provides a pathway to other valuable synthetic intermediates, most notably α-amino acids.
Another significant transformation of this compound involves its reduction, which can also lead to amino acid products. The reduction of this compound with sodium borohydride (B1222165) (NaBH₄) has been shown to produce D,L-serine. cdnsciencepub.com In this reaction, both the ester and the cyano groups are reduced. The reaction, when carried out in ethanol followed by acid hydrolysis, can yield D,L-serine in significant amounts. Interestingly, under certain conditions, glycine can be formed as a byproduct of this reduction, or in some cases, as the main product if the reduction is incomplete and followed by hydrolysis and decarboxylation. cdnsciencepub.com The selective reduction of the ester and nitrile functionalities is a key aspect of this transformation.
Table 2: Reduction of this compound to Amino Acids cdnsciencepub.com
| Starting Material | Reducing Agent | Solvent | Key Products |
| This compound | Sodium Borohydride (NaBH₄) | Ethanol, followed by acid hydrolysis | D,L-Serine |
| This compound | Incomplete reduction/hydrolysis | - | Glycine |
Applications in Advanced Organic Synthesis
Building Block in Complex Molecule Synthesis
Ethyl acetamidocyanoacetate is widely recognized as a fundamental building block for the synthesis of intricate organic compounds, particularly within the pharmaceutical and agrochemical industries. ontosight.ai Its ability to participate in various chemical reactions, including alkylations, condensations, and cyclizations, makes it a valuable intermediate for creating more complex molecules. sriramchem.com The presence of multiple reactive sites allows for the strategic and controlled introduction of molecular diversity.
The compound plays a significant role in peptide synthesis, where it functions as a building block for constructing peptides with specific biological functions. biosynth.com Its structure, incorporating an acetamido group, is conducive to forming stable linkages with amino acids, rendering it an essential reagent in this field. While ethyl cyanohydroxyiminoacetate (Oxyma), a related compound derived from ethyl cyanoacetate (B8463686), is a well-known coupling additive in peptide synthesis, this compound itself is utilized as a precursor in the synthesis of amino acids that are then incorporated into peptides. wikipedia.orgchemicalbook.comsigmaaldrich.com
This compound is a highly versatile reagent for the synthesis of various amino acids. acs.orgacs.org Its utility stems from the ease with which it can be alkylated and subsequently hydrolyzed and decarboxylated to yield the desired amino acid. caltech.eduacs.org This method provides a reliable route to numerous natural and unnatural amino acids.
New syntheses for both DL-Lysine and DL-Ornithine have been developed utilizing this compound. acs.orgacs.orgresearchgate.net
For the synthesis of DL-Ornithine , a convenient method involves the condensation of 3-bromopropylphthalimide with this compound. The resulting intermediate, 2-acetamido-2-carbethoxy-5-phthalimidovaleronitrile, is then hydrolyzed with acid to produce DL-ornithine, which can be isolated as the monohydrochloride in good yield. cdnsciencepub.comcdnsciencepub.com This approach is considered more convenient than methods using ethyl phthalimidomalonate because the condensation product is more easily isolated. cdnsciencepub.com
A similar strategy is employed for DL-Lysine . The synthesis begins with the condensation of this compound with an appropriate four-carbon chain halide, followed by hydrolysis and decarboxylation to yield the final amino acid. acs.orggla.ac.uk
| Starting Material | Reagent | Intermediate | Final Product | Yield (%) |
| This compound | 3-bromopropylphthalimide | 2-acetamido-2-carbethoxy-5-phthalimidovaleronitrile | DL-Ornithine | 68% |
The synthesis of DL-α-amino-ε,ε-diethoxycaproic acid, also known as adipic semialdehyde diethyl acetal (B89532), is achieved through the condensation of this compound with δ-chlorobutyraldehyde diethyl acetal. caltech.edu The subsequent steps involve alkaline hydrolysis and decarboxylation of the resulting product to yield the target acetal. caltech.edu
Glutamic semialdehyde diethyl acetal (DL-α-amino-δ,δ-diethoxyvaleric acid) has been prepared via the condensation of this compound with β-chloropropionaldehyde acetal. caltech.eduacs.org The reaction is typically carried out in the presence of sodium ethoxide in ethanol (B145695). The resulting intermediate is then hydrolyzed to give the final product. acs.org This method provides an independent route to this biologically relevant compound. acs.org
This compound is a valuable tool in diversity-oriented synthesis (DOS), a strategy aimed at creating large collections of structurally diverse small molecules for high-throughput screening and drug discovery. sriramchem.com The compound's multiple functional groups allow it to be a key component in multicomponent reactions, such as the Biginelli reaction, to produce libraries of compounds like dihydropyrimidinones. sriramchem.com Its utility in DOS is highlighted by its ability to react with various partners to generate a wide array of molecular scaffolds, which is a critical aspect of exploring new chemical space for potential therapeutic agents. sriramchem.com
Diversity-Oriented Synthesis (DOS)
Generation of Compound Libraries for Drug Discovery
In the field of medicinal chemistry and drug discovery, generating large collections of structurally diverse small molecules is a cornerstone of identifying new therapeutic leads. This compound is a key player in a strategy known as Diversity-Oriented Synthesis (DOS), which aims to create these extensive compound libraries. researchgate.netajol.info The goal of DOS is not to synthesize a single target molecule, but to efficiently produce a wide array of different molecular scaffolds from a common starting material. nih.govresearchgate.net
This compound is an ideal substrate for DOS due to its multiple functional groups, which can be selectively manipulated to create different molecular backbones. researchgate.netajol.info Its active methylene (B1212753) group readily participates in crucial carbon-carbon bond-forming reactions like Michael additions, while the acetamido, cyano, and ester groups can be involved in various cyclization and functional group transformation reactions. researchgate.net This allows chemists to systematically introduce diversity in building blocks, stereochemistry, and the core molecular framework, leading to libraries of compounds that are then screened for biological activity against various diseases. nih.gov This approach significantly enhances the probability of discovering novel small molecules with desired therapeutic properties.
Role in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental to pharmaceutical science, with a vast number of drugs featuring these scaffolds. This compound is particularly prized for its utility in synthesizing nitrogen-containing heterocycles, which are of significant biological interest. researchgate.netresearchgate.net Its ability to introduce two nitrogen atoms (one from the acetamido group and one from the nitrile group) into a target molecule makes it an efficient and strategic building block for complex heterocyclic systems. nih.govresearchgate.net
Synthesis of β-Carbolin-1-ones with Antitumor Activity
One of the most significant applications of this compound is in the synthesis of β-carbolin-1-one derivatives. researchgate.net This class of compounds is of high interest in medicinal chemistry as many of its derivatives have been found to exhibit potent activity against the proliferation of tumor cells. nih.govresearchgate.net The β-carboline structure is a privileged scaffold in drug design, and the ability to synthesize it efficiently from non-indole starting materials highlights the strategic importance of this compound.
A novel and efficient three-step synthesis has been developed to produce 3-aryl-β-carbolin-1-ones, which have demonstrated significant antitumor activity. nih.govresearchgate.net This synthetic route commences with this compound and chalcone (B49325) derivatives.
The key steps are as follows:
Michael Addition: The process begins with a Michael addition reaction, where the active methylene group of this compound attacks the β-carbon of a chalcone. This initial step efficiently incorporates the two crucial nitrogen-containing functional groups into the growing molecule. nih.govresearchgate.net
Intramolecular Ketone-Nitrile Annulation: The intermediate formed from the Michael addition undergoes an intramolecular annulation. The ketone group reacts with the nitrile, mediated by aqueous hydrochloric acid and acetic acid, to construct the desired pyridone ring. nih.govresearchgate.net
Cu(I)-catalyzed Intramolecular N-Arylation: The final and crucial step is the formation of the indole (B1671886) ring system. This is achieved through an intramolecular N-arylation of the amide, a reaction catalyzed by copper(I) iodide (CuI). nih.gov This copper-catalyzed cyclization is highly effective for elaborating the five-membered nitrogen-containing ring to complete the β-carbolin-1-one core structure.
This synthetic strategy showcases the utility of this compound in building complex, biologically active molecules through a sequence of well-orchestrated chemical transformations.
Precursor for Pyridone Derivatives
Pyridone and its derivatives are another class of heterocyclic compounds with significant applications in medicinal chemistry. This compound serves as a valuable precursor for the synthesis of substituted 3-acetamido-2-pyridone derivatives. researchgate.net These structures can be important intermediates for more complex molecules or can themselves possess biological activity.
The synthesis of the pyridone ring from this compound is effectively achieved through the intramolecular annulation of a δ-keto nitrile intermediate. nih.gov As described in the synthesis of β-carbolin-1-ones, an intermediate is first generated via a Michael addition of this compound to an α,β-unsaturated ketone (like a chalcone). nih.govresearchgate.net This creates a molecule containing a ketone at the delta (δ) position relative to the nitrile group.
Under acidic conditions (e.g., aqueous HCl-HOAc), the nitrogen of the nitrile group attacks the carbonyl carbon of the ketone, leading to a cyclization reaction. nih.govresearchgate.net Subsequent tautomerization results in the formation of the stable, aromatic pyridone ring. This intramolecular ketone-nitrile annulation is a robust method for assembling the six-membered pyridone heterocycle.
Synthesis of Pyranoquinoline Derivatives
Pyranoquinoline scaffolds are present in a number of natural products and synthetic compounds that exhibit a wide range of biological activities. The synthesis of these fused heterocyclic systems is an active area of research in organic chemistry.
While multicomponent reactions are a common and efficient method for constructing pyranoquinoline derivatives, the scientific literature predominantly reports the use of active methylene compounds like ethyl cyanoacetate or malononitrile (B47326) for this purpose, often in reaction with a 4-hydroxyquinolinone derivative and an aldehyde. There is no extensive documentation found in the reviewed literature detailing a direct, one-pot synthesis of pyranoquinoline derivatives using this compound as the active methylene component under these typical multicomponent conditions. The presence of the acetamido group in this compound leads to different reactivity and the formation of other heterocyclic systems, such as γ-lactams or pyrroles, in multicomponent reactions with other reagents. nih.gov
Comparison with Structurally Similar Compounds in Synthesis
To fully appreciate the unique reactivity of this compound, it is useful to compare it with other common C-H acidic compounds used in organic synthesis, namely ethyl cyanoacetate and ethyl acetoacetate (B1235776). Their structural differences lead to distinct applications and reaction pathways.
Ethyl Cyanoacetate
Ethyl cyanoacetate is a close structural analog of this compound, differing only by the presence of a simple methylene group (-CH2-) instead of a methylene group substituted with an acetamido (-NHCOCH3) group. This single difference significantly alters its reactivity and applications.
The primary reactivity of ethyl cyanoacetate stems from its active methylene group, which is flanked by both a nitrile and an ester group, making its protons acidic. wikipedia.org This allows it to be readily deprotonated by a base to form a stabilized carbanion, which is a potent nucleophile.
Michael Addition: Ethyl cyanoacetate is a classic Michael donor. spcmc.ac.in It is widely used in tandem reactions such as the Knoevenagel-Michael cascade, where it first undergoes a Knoevenagel condensation with an aldehyde, followed by a Michael addition. rsc.orgrsc.org This reactivity is directed at forming new carbon-carbon bonds by attacking an α,β-unsaturated acceptor. While this compound also possesses an active methylene group, its unique feature is the acetamido group, which allows for a subsequent intramolecular amidation to form lactam rings—a pathway not available to ethyl cyanoacetate.
Amidation: Amidation reactions with ethyl cyanoacetate typically require an external amine nucleophile to react with its ester group, often under harsh conditions. In contrast, the acetamido group in this compound provides a built-in nucleophile, facilitating intramolecular cyclization to form lactams under relatively mild conditions, as seen in the synthesis of N-acetyl α,β-unsaturated γ-lactams. wikipedia.orglibretexts.org
Ethyl cyanoacetate is a foundational building block for a vast array of heterocyclic drugs, where its cyano and ester functionalities are exploited to construct various ring systems. researchgate.netmultichemindia.com
Purine (B94841) Synthesis: It is a key starting material for purine derivatives like the gout medication Allopurinol, as well as the stimulants theophylline (B1681296) and caffeine. wikipedia.org
Other Heterocycles: It is used in the multi-step synthesis of the anti-epileptic drug ethosuximide (B1671622) (a pyrrole) and the bacteriostatic agent trimethoprim (B1683648) (a pyrimidine). wikipedia.org
These applications generally leverage ethyl cyanoacetate as a two-carbon synthon for building heterocyclic cores through condensation and cyclization reactions with other reagents like ureas, guanidines, or amidines.
Ethyl Acetoacetate
Ethyl acetoacetate differs from this compound in a more fundamental way. It is a β-keto ester, possessing a ketone functional group instead of a nitrile and an acetamido group. vaia.comwikipedia.org
The presence of the ketone group in ethyl acetoacetate is the defining feature of its reactivity.
Functional Groups: Ethyl acetoacetate's structure is characterized by an ester group and a ketone group separated by a methylene unit. vaia.compearson.com This β-dicarbonyl arrangement leads to significant acidity of the methylene protons and pronounced keto-enol tautomerism. wikipedia.orgwordpress.com this compound, by contrast, has cyano, ester, and amide functionalities.
Reactivity: The classic reaction of ethyl acetoacetate is the acetoacetic ester synthesis . wikipedia.orglibretexts.org This sequence involves alkylation at the active methylene carbon, followed by hydrolysis and decarboxylation to produce α-substituted ketones. chemistrysteps.comchemistnotes.com This pathway, which is central to the utility of ethyl acetoacetate, is fundamentally different from the chemistry of this compound, which is geared towards forming nitrogen-containing heterocycles or other structures retaining the nitrogen and cyano functionalities. The primary synthetic utility of ethyl acetoacetate is the formation of ketones, not lactams. chemistnotes.com
Table 2: Comparison of this compound and Structurally Similar Compounds
| Compound | Key Functional Groups | Primary Synthetic Application | Characteristic Reaction |
|---|---|---|---|
| This compound | Ester, Nitrile, Amide | Synthesis of nitrogen-containing heterocycles (e.g., lactams) | Intramolecular amidation/cyclization |
| Ethyl cyanoacetate | Ester, Nitrile | Synthesis of diverse heterocycles (e.g., purines, pyrimidines) | Knoevenagel condensation, Michael addition |
| Ethyl acetoacetate | Ester, Ketone | Synthesis of substituted ketones | Acetoacetic ester synthesis (alkylation followed by decarboxylation) |
Comparison of Bioactivity of Derivatives
This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds that exhibit a range of biological activities. ontosight.ai The modification of its core structure has led to the development of derivatives with notable antimicrobial, antifungal, and antitumor properties. ontosight.ai
A number of derivatives have been synthesized and evaluated for their potential therapeutic applications:
Pyranoquinoline Derivatives: Synthesized through the reaction of 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate, these derivatives have been evaluated for antibacterial activity. researchgate.net Certain compounds in this class have shown moderate effectiveness against both Gram-positive and Gram-negative bacteria, with the highest activity observed against Pseudomonas aeruginosa. researchgate.net The pyranoquinoline structure is a known pharmacophore found in various biologically active natural products and synthetic drugs. researchgate.net
β-Carbolin-1-ones: These derivatives can be prepared from this compound and show potential as antitumor agents.
N-acetyl α,β-unsaturated γ-lactams: Formed through a three-component reaction of this compound, dialkyl acetylenedicarboxylates, and triphenylphosphine (B44618), these lactam derivatives represent another class of compounds accessible from this starting material. researchgate.net
Pyridine (B92270) and Pyrimidine (B1678525) Derivatives: this compound is a key building block for synthesizing various pyridine and pyrimidine nucleosides which have been investigated for antiviral and anticancer activities. ontosight.ai
Thieno[3,4-b]quinoline Derivatives: Certain compounds in this class, synthesized as part of a broader effort to create novel quinoline-based antimicrobial agents, have demonstrated significant activity against pathogenic microorganisms. ptfarm.pl
The bioactivity of these derivatives is compared in the table below.
Table 1: Comparison of Bioactivity of this compound Derivatives
| Derivative Class | Reported Bioactivity | Key Findings |
|---|---|---|
| Pyranoquinolines | Antibacterial | Moderately effective against Gram-positive and Gram-negative bacteria, with notable activity against Pseudomonas aeruginosa. researchgate.net |
| β-Carbolin-1-ones | Antitumor | Identified as possessing potential antitumor properties. |
| Pyridines/Pyrimidines | Antiviral, Anticancer | Serve as crucial intermediates in the synthesis of derivatives with these activities. ontosight.ai |
| Thieno[3,4-b]quinolines | Antimicrobial | Showed high activity against tested pathogenic microorganisms, including bacteria and fungi. ptfarm.pl |
| N-acetyl α,β-unsaturated γ-lactams | Synthetic Intermediates | Readily synthesized from this compound, providing access to complex heterocyclic structures. researchgate.net |
Diethyl Acetamidomalonate
Diethyl acetamidomalonate (DEAM) is a derivative of diethyl malonate and a significant reagent in advanced organic synthesis, particularly for producing α-amino acids and other complex biologically active molecules. wikipedia.org It functions as a synthetic equivalent of a protected glycine (B1666218), allowing for the construction of various amino acid side chains through alkylation. wikipedia.org
The classical amidomalonate synthesis involves the deprotonation of diethyl acetamidomalonate with a base, typically sodium ethoxide, to form a stable enolate. ucalgary.ca This nucleophilic enolate is then alkylated by reacting it with an alkyl halide. ucalgary.ca Subsequent hydrolysis of the ester and amide groups, followed by decarboxylation upon heating, yields the desired α-amino acid as a racemate. wikipedia.orgucalgary.ca
Key applications of diethyl acetamidomalonate in synthesis include:
Synthesis of α-Amino Acids: This is a primary application of DEAM. By choosing an appropriate alkyl halide, a wide variety of natural and unnatural α-amino acids can be synthesized. For instance, alkylation with benzyl (B1604629) chloride leads to phenylalanine (65% yield), while reaction with gramine (B1672134) is used to produce tryptophan (>90% yield). wikipedia.org It is also used in the synthesis of histidine and glutamic acid (87% yield from propiolactone). wikipedia.orgorgsyn.org
Synthesis of Fingolimod: DEAM is a crucial starting material in several synthetic routes to Fingolimod, an immunomodulating drug used to treat multiple sclerosis. wikipedia.orgrsc.org These syntheses often involve the alkylation of DEAM with a functionalized phenethyl bromide or a related electrophile to build the drug's backbone. ijacskros.comresearchgate.net
The following table summarizes some specific synthetic applications of diethyl acetamidomalonate.
Table 2: Applications of Diethyl Acetamidomalonate in Synthesis
| Starting Material | Reagent/Conditions | Synthesized Product | Yield (%) |
|---|---|---|---|
| Diethyl Acetamidomalonate | 1) NaOEt, 2) Benzyl chloride, 3) Acid hydrolysis & heat | (rac)-Phenylalanine | 65% wikipedia.org |
| Diethyl Acetamidomalonate | 1) Base, 2) Gramine, 3) Hydrolysis & decarboxylation | (rac)-Tryptophan | >90% wikipedia.org |
| Diethyl Acetamidomalonate | 1) Base, 2) Propiolactone, 3) Hydrolysis & decarboxylation | (rac)-Glutamic acid | 87% wikipedia.org |
| Diethyl Acetamidomalonate | Alkylation with 1-(2-bromoethyl)-4-octylbenzene, followed by reduction and deprotection steps | Fingolimod | Not specified in source researchgate.net |
Mechanistic Investigations and Computational Studies
Reaction Mechanism Elucidation
The reactivity of ethyl acetamidocyanoacetate is primarily centered around its active methylene (B1212753) group, which is flanked by three electron-withdrawing groups: an ester, a nitrile, and an acetamido group. This structural feature renders the methylene protons acidic, facilitating the formation of a stabilized carbanion that can act as a potent nucleophile in various reactions.
Detailed Mechanistic Pathways of Key Reactions (e.g., Condensation, Michael Addition)
Knoevenagel Condensation: A cornerstone reaction involving this compound is the Knoevenagel condensation, which it readily undergoes with aldehydes and ketones. wikipedia.org The generally accepted mechanism proceeds through the following steps:
Enolate Formation: In the presence of a base, the active methylene group of this compound is deprotonated to form a resonance-stabilized enolate ion. The choice of base is critical; weak bases are often employed to prevent the self-condensation of the aldehyde or ketone reactant. wikipedia.org
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate.
Dehydration: This intermediate subsequently undergoes dehydration, eliminating a molecule of water to yield the final α,β-unsaturated product. wikipedia.org
The reaction is often catalyzed by amines. In the presence of primary or secondary amines, the reaction may proceed through the formation of an iminium salt from the aldehyde and amine, which then reacts with the active methylene compound. dcu.ie
Michael Addition: this compound is an excellent donor for Michael additions to α,β-unsaturated carbonyl compounds. d-nb.info This reaction is a conjugate addition that leads to the formation of a new carbon-carbon bond. The mechanism involves:
Enolate Formation: Similar to the Knoevenagel condensation, a base is used to generate the enolate of this compound.
Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system, which is the electrophilic site in a conjugate addition. This results in the formation of a new enolate intermediate.
Protonation: The enolate intermediate is then protonated, typically by the conjugate acid of the base used or by a proton source added during workup, to give the final adduct.
The acetamido group in this compound can play a role in reducing side reactions during Michael additions.
Kinetic Studies of this compound Reactions
While detailed kinetic studies specifically on this compound reactions are not extensively documented in the public domain, valuable insights can be drawn from studies on closely related compounds and general principles of the reactions it undergoes.
For the Knoevenagel condensation, the rate-determining step can vary depending on the specific reactants and conditions. In some cases, the initial deprotonation to form the enolate can be the slowest step. In amine-catalyzed reactions, the formation of the iminium intermediate from the aldehyde and the amine can be the rate-determining step. d-nb.info For Michael additions, the nucleophilic attack of the enolate on the α,β-unsaturated acceptor is often the rate-determining step. nih.gov However, in some instances, particularly in enzymatic reactions, subsequent steps like tautomerization could be rate-limiting. nih.gov
Solvent polarity and temperature significantly impact the kinetics of reactions involving this compound.
Solvent Effects: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.
Knoevenagel Condensation: Polar solvents, particularly polar aprotic solvents like dimethylformamide (DMF), can accelerate Knoevenagel condensations. chemmethod.com This is because they can effectively solvate the charged intermediates and transition states, lowering the activation energy. chemmethod.com In some cases, the use of water as a solvent has also been shown to be effective. researchgate.net Computational studies have shown that in dimethyl sulfoxide (B87167) (DMSO), strong hydrogen bonds form between the solvent and the -NH and -COOH groups of related molecules, which can alter tautomeric equilibrium and reaction kinetics.
Michael Addition: The influence of the solvent on Michael additions is also pronounced. Polar protic solvents can stabilize the enolate and the transition state through hydrogen bonding, thereby affecting the reaction rate. auburn.edu
Temperature Effects: Generally, increasing the reaction temperature increases the rate of reaction by providing more kinetic energy to the molecules, leading to more frequent and energetic collisions. longdom.orglibretexts.org However, for some reactions, there is an optimal temperature range. For instance, in some Knoevenagel condensations, excessively high temperatures can lead to side reactions and reduced yields.
The following table summarizes the general influence of solvent and temperature on the key reactions of this compound:
| Reaction | Solvent Polarity Effect | Temperature Effect |
| Knoevenagel Condensation | Polar aprotic solvents generally increase the rate. | Increasing temperature generally increases the rate, but can lead to side reactions at very high temperatures. |
| Michael Addition | Polar solvents can influence the rate by stabilizing intermediates and transition states. | Increasing temperature generally increases the rate. |
Computational Chemistry Approaches
Computational chemistry has emerged as a powerful tool for investigating the intricacies of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. DFT calculations have been employed to investigate the mechanisms of reactions involving this compound and related compounds.
For instance, DFT and molecular dynamics (MD) simulations have been used to study the interactions of this compound with solvents like DMSO. These studies have revealed that DMSO can stabilize the enolic form of the compound, which in turn enhances its nucleophilic reactivity in enzymatic reactions. The formation of strong hydrogen bonds between DMSO and the amide and carboxyl groups was found to be an entropically driven process.
Furthermore, DFT calculations have been utilized to explore the reaction mechanism of Michael additions. nih.gov In the context of enzymatic reactions, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, which combine the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding protein environment, have suggested that proton transfer and nucleophilic addition can occur in a concerted manner, forming an enolate intermediate without the need for a base catalyst. nih.gov In such cases, solvent-assisted tautomerization was identified as the rate-limiting step. nih.gov
DFT can also be used to calculate the activation energies of different reaction pathways, helping to predict the most likely mechanism. For example, in a study of a related reaction, DFT calculations helped to identify the rate-determining step by comparing the activation energies of different proposed mechanistic steps. chemmethod.com
Optimized Molecular Structures and Reactivity Descriptors (HOMO-LUMO Energies)
The optimization of the molecular structure of this compound is a foundational step in computational analysis, typically achieved using methods like Density Functional Theory (DFT) with a specified basis set, such as B3LYP/6-311G(d,p). materialsciencejournal.orgbhu.ac.in This process determines the lowest energy conformation of the molecule, providing precise data on bond lengths and angles. materialsciencejournal.org
From the optimized geometry, key electronic properties and reactivity descriptors are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity. irjweb.com A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron to a higher energy state. researchgate.netschrodinger.com While specific energy values for this compound are detailed in specialized literature, the general principles of this analysis are well-established. nih.govresearchgate.net
These quantum chemical descriptors help in understanding the molecule's susceptibility to chemical reactions.
Table 1: Global Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Quantifies the resistance to change in electron distribution. |
This table outlines the standard reactivity descriptors calculated from HOMO and LUMO energies, which are fundamental in the computational analysis of molecules like this compound. irjweb.com
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.netmdpi.com It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. materialsciencejournal.orgresearchgate.net
The MEP map uses a color scale to denote different potential regions:
Red: Indicates regions of most negative electrostatic potential, rich in electrons, and favorable for electrophilic attack. These are often associated with lone pairs of electronegative atoms like oxygen or nitrogen. researchgate.net
Blue: Represents regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around hydrogen atoms. bhu.ac.in
Green: Denotes areas of neutral or zero potential.
For this compound, an MEP analysis would highlight the negative potential around the oxygen atoms of the carbonyl and ester groups, as well as the nitrogen of the cyano group, identifying them as sites for electrophilic interaction. The hydrogen atoms, particularly the one on the amide group, would show positive potential. This analysis is integral to the DFT studies performed on the molecule. nih.govresearchgate.netbhu.ac.in
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations have been employed to study the dynamic behavior of this compound, particularly its interactions within a solvent environment over time. nih.govresearchgate.net These simulations provide a detailed picture of molecular motion and intermolecular forces, which govern the compound's behavior in solution.
Investigation of Micro-solvation Effects (e.g., in DMSO)
The micro-solvation of this compound has been specifically investigated in dimethyl sulfoxide (DMSO), a solvent with a significant role in chemistry and biology. nih.govresearchgate.net Using a combination of MD simulations and theoretical calculations, researchers have shed light on the "isolated" interactions between the functional groups of this compound and the surrounding DMSO molecules. nih.govresearchgate.net These studies show that DMSO molecules form strong interactions with the solute. nih.gov The process of complex formation between this compound and DMSO has been shown to be entropically driven. nih.govresearchgate.net This non-ideal mixing behavior is crucial for understanding reaction kinetics in such solvent systems. rsc.org
Analysis of Interactions with Functional Groups
MD simulations, in conjunction with other computational methods, have been used to unravel the specific interactions between DMSO and the most abundant functional groups found in peptides, using this compound as a model compound for the amide (-NH) group. nih.govresearchgate.net The simulations allow for a detailed analysis of hydrogen bonding networks and the thermodynamics driving these interactions. nih.govresearchgate.net The combined experimental and theoretical approaches have provided high-detail insights into how DMSO interacts with peptide bonds and other functional groups, which is critical for understanding its effects in biophysical chemistry. nih.gov
Ab Initio Calculations
Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, have been applied to this compound. nih.govresearchgate.net These high-level theoretical methods are often used alongside DFT and MD simulations to provide a more accurate and comprehensive understanding of molecular systems. researchgate.net In the studies involving this compound, ab initio calculations contributed to the excellent agreement between theoretical results and experimental data, particularly in calculating the association constants between the compound and DMSO molecules. nih.govresearchgate.net This integrated computational approach ensures a robust and detailed analysis of the molecule's properties and interactions. nih.govresearchgate.net
Spectroscopic Investigations in Mechanistic Studies
Spectroscopic techniques are essential for validating the findings of computational studies and for probing the kinetics and mechanisms of reactions involving this compound. In particular, ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy has been a key experimental tool. nih.govresearchgate.net
NMR Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation of this compound. It provides detailed information about the molecule's carbon-hydrogen framework and the connectivity of its atoms. Through various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques, a comprehensive picture of the compound's structure, integrity, and dynamic behavior in solution can be obtained. magritek.com
The structural integrity of this compound is unequivocally confirmed using a combination of one-dimensional and two-dimensional NMR experiments. iranchembook.ir ¹H and ¹³C NMR spectra reveal the number and type of unique proton and carbon environments, respectively, which must match the proposed structure. e-bookshelf.de For instance, NMR spectroscopy is a powerful tool for distinguishing between structural isomers by analyzing differences in chemical shifts, signal multiplicities, and integrations. magritek.comazom.com
Detailed analysis of the spectra allows for the precise assignment of each signal to a specific atom within the molecule. For example, in a mixed solvent system of CDCl₃/DMSO-d₆, the proton signals for this compound appear at distinct chemical shifts. iranchembook.ir The methine proton (CH) is typically found further downfield due to the deshielding effects of the adjacent cyano, acetamido, and ester groups. iranchembook.ir
2D-NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming atomic connectivity. iranchembook.ir HSQC spectra correlate directly bonded carbon and proton atoms, while HMBC spectra show correlations between protons and carbons separated by two or three bonds. iranchembook.irgoogle.com These correlations provide unambiguous proof of the molecular framework. For example, an HMBC correlation between the methine proton and the carbonyl carbons of both the ester and amide groups confirms the core structure. iranchembook.ir Further correlations, such as between the ethyl group protons and the ester carbonyl carbon, solidify the assignment of the ethyl ester moiety. iranchembook.ir
Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. montana.edu One such process relevant to this compound is the hindered rotation around the amide C-N bond. montana.eduorganicchemistrydata.org Due to the partial double bond character of the amide linkage, rotation is restricted, which can lead to the observation of distinct conformations at low temperatures. organicchemistrydata.orgclaremont.edu
In this compound, the acetamido group (CH₃C(O)NH-) contains such a C-N bond. At sufficiently low temperatures, the rate of rotation around this bond would be slow on the NMR timescale, potentially leading to distinct signals for atoms that become non-equivalent. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature, the distinct signals broaden and merge into a single, time-averaged signal. montana.edu By analyzing the changes in the NMR line shape as a function of temperature, the rate constants for the rotational process can be determined. claremont.edu From these rates, the activation energy (rotational barrier) for the C-N bond rotation can be calculated. montana.eduorganicchemistrydata.org While specific studies on this compound's rotational barrier are not detailed, the principles of DNMR as applied to other amides demonstrate the methodology's suitability for such an investigation. montana.educlaremont.edu
NMR spectroscopy is also a powerful tool for investigating solute-solvent interactions and solvation dynamics. researchgate.net Studies have utilized this compound as a model compound to explore micro-solvation effects, particularly in dimethyl sulfoxide (DMSO), a solvent with a significant role in chemistry and pharmacy. nih.gov
¹H NMR studies, in conjunction with computational methods, have shed light on the interactions between the amide (-NH) group of this compound and neat DMSO. researchgate.netnih.gov These experiments show strong interactions between the DMSO solvent molecules and the functional groups of the solute. nih.gov The analysis of chemical shift changes in the ¹H NMR spectrum provides insights into the formation of solute-solvent complexes. researchgate.net For this compound in DMSO, these investigations revealed that complex formation is an entropically driven process and that DMSO molecules engage in multiple strong interactions, particularly with the amide group. nih.gov This detailed understanding of solvation dynamics is crucial as it can significantly influence the compound's behavior in solution.
UV-Vis Spectrophotometry for Kinetic Monitoring
UV-Vis spectrophotometry is a versatile and non-destructive technique widely used for monitoring the progress of chemical reactions. uni-muenchen.de The method is applicable when a reactant or product involved in the reaction absorbs light in the ultraviolet or visible range, and its concentration changes over time. uni-muenchen.deoarjpublication.com By monitoring the change in absorbance at a specific wavelength, the rate of the reaction can be determined. oarjpublication.com
For reactions involving this compound, UV-Vis spectrophotometry could be employed for kinetic monitoring, provided that either the parent compound or one of the reaction products possesses a suitable chromophore. The change in absorbance is directly proportional to the change in concentration, as described by the Beer-Lambert law. uni-muenchen.de A typical kinetic experiment involves recording UV-Vis spectra at regular intervals throughout the reaction. uni-muenchen.de This allows for the determination of reaction rates and the investigation of kinetic parameters. The technique is valued for its simplicity, speed, and cost-effectiveness compared to other methods like HPLC. nih.gov For instance, studies on the hydrolysis of other esters, such as ethyl acetate, have successfully used spectrophotometry to follow the reaction kinetics. oarjpublication.com
Mass Spectrometry and Elemental Analysis for Product Characterization
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization mass spectrometry provides a mass spectrum that can be used to confirm its molecular weight of 170.17 g/mol . nist.gov The molecular formula, C₇H₁₀N₂O₃, is also confirmed through this analysis. nist.gov
High-resolution mass spectrometry (HRMS) offers even greater precision, allowing for the determination of a compound's elemental composition from its exact mass. This technique can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound and its reaction products, HRMS provides an accurate method for confirming the elemental ratios of oxygen/carbon (O/C), hydrogen/carbon (H/C), and nitrogen/carbon (N/C). This information is crucial for verifying the identity of products formed in chemical transformations and for confirming that the desired reaction has occurred.
Emerging Research Frontiers and Future Directions
Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of advanced catalytic systems is paramount for improving the synthesis and application of ethyl acetamidocyanoacetate. Research is actively pursuing catalysts that offer higher efficiency, greater selectivity (chemo-, regio-, and enantioselectivity), and operate under milder, more environmentally benign conditions.
Recent breakthroughs include the use of chiral organocatalysts, such as proline derivatives, for asymmetric synthesis. These catalysts have shown promise in enabling enantioselective amidation reactions, with preliminary studies achieving significant enantiomeric excess. Metal-based catalysts also play a crucial role. For instance, copper(I)-catalyzed intramolecular N-arylation of intermediates derived from this compound has been effectively used to synthesize bioactive β-carbolin-1-ones. rsc.orgcolab.ws
Furthermore, heterogeneous catalysts are gaining traction for their ease of separation and recyclability. Systems like manganese-doped zirconia (Mn/ZrO2), ceria-zirconia (CeO2/ZrO2), and silver-titanium dioxide (Ag/TiO2) nanocomposites have been successfully employed in multi-component reactions to produce complex heterocyclic scaffolds like pyranopyrazoles from starting materials including ethyl acetoacetate (B1235776), a related β-ketoester. mdpi.com Palladium-catalyzed allylic alkylations using the anion of this compound represent another sophisticated approach to creating stereochemically complex unsaturated amino acids. researchgate.net
| Catalyst Type | Specific Example | Application | Key Advantages | Reference |
|---|---|---|---|---|
| Organocatalyst | Proline Derivatives | Asymmetric amidation | Enantioselectivity (preliminary trials show 88% ee) | |
| Transition Metal Catalyst | Copper(I) Iodide (CuI) | Intramolecular N-arylation for β-carbolin-1-one synthesis | Efficient C-N bond formation for heterocyclic synthesis | rsc.orgcolab.ws |
| Transition Metal Catalyst | Palladium Complexes | Allylic alkylation | Highly stereoselective C-C bond formation | researchgate.net |
| Heterogeneous Catalyst | Mn/ZrO2 | Multi-component synthesis of pyranopyrazoles | High yields (88–98%) and short reaction times under ultrasound | mdpi.com |
| Non-metal Catalyst | Triphenylphosphine (B44618) | Three-component reactions with dialkyl acetylenedicarboxylates | Formation of phosphorus ylides leading to γ-lactams | researchgate.netresearchgate.net |
Integration with Flow Chemistry and Automation for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry is a major frontier in chemical manufacturing, offering significant advantages in safety, scalability, and efficiency. The synthesis of this compound and its derivatives is an area ripe for the application of these technologies.
Continuous flow reactors provide superior heat and mass transfer, allowing for highly exothermic or rapid reactions to be controlled with precision. rsc.orgeuropa.eu This enhanced control can lead to higher yields, improved purity, and shorter reaction times. For industrial-scale production, flow systems can be adapted for automated pH monitoring and crystallization-based purification, replacing energy-intensive distillation. A case study on a related industrial process highlighted that a pilot plant utilizing a continuous flow system achieved a 15% reduction in production costs and a final product purity of 99.2%.
Automated flow chemistry platforms are being developed to decouple reaction parameters, such as mixing and residence time, which is crucial for studying fast reaction kinetics and optimizing conditions for the synthesis of complex molecules. rsc.org These automated systems facilitate high-throughput screening of reaction conditions, catalysts, and substrates, accelerating process development and optimization. europa.euhelgroup.com The integration of robotics and automated sequencing allows for the synthesis of compound libraries with minimal manual intervention, which is particularly valuable in drug discovery. europa.euuc.pt
| Parameter | Batch Processing | Flow Chemistry | Reference |
|---|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, due to high surface-area-to-volume ratio | europa.eu |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes | europa.eu |
| Scalability | Challenging, often requires re-optimization | Simpler, by running the system for longer periods ("scaling out") | helgroup.com |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and residence time | rsc.org |
| Automation | Limited | Well-suited for full automation and high-throughput screening | europa.euhelgroup.com |
Exploration of New Reaction Pathways and Transformations
While this compound is well-known for its role in classical reactions, researchers are continuously exploring novel transformations to expand its synthetic utility. Its unique structure, featuring an active methylene (B1212753) group flanked by cyano, ester, and acetamido functionalities, allows for a diverse range of chemical behaviors.
Beyond standard Michael additions and alkylations, multi-component reactions (MCRs) are a key area of exploration. For example, a three-component reaction between this compound, dialkyl acetylenedicarboxylates, and triphenylphosphine has been developed to produce phosphorus ylides, which can then undergo further transformations to yield complex N-acetyl α,β-unsaturated γ-lactams. researchgate.netresearchgate.net
Domino reactions, where a sequence of transformations occurs in a single pot, offer a highly efficient route to complex molecular architectures. researchgate.net this compound has been employed as a key component in domino sequences involving Michael additions followed by cyclizations to create intricate heterocyclic systems. rsc.org Furthermore, its anion has been used in aldol (B89426) reactions to synthesize α-alkylated β-hydroxy amino acids, which are important building blocks for peptides and pharmaceuticals. researchgate.net The compound is also a precursor for a variety of heterocyclic structures, including pyridines, pyrimidines, and quinolines, which are known to possess potent biological activities. ontosight.ai
| Reaction Type | Reactants | Product Class | Significance | Reference |
|---|---|---|---|---|
| Three-Component Reaction | This compound, dialkyl acetylenedicarboxylates, triphenylphosphine | N-acetyl α,β-unsaturated γ-lactams | Efficient construction of complex lactam rings | researchgate.netresearchgate.net |
| Domino Reaction | This compound, chalcones | β-carbolin-1-ones | Step-economic synthesis of bioactive alkaloids | colab.ws |
| Aldol Reaction | Anion of this compound, aldehydes | α-Alkylated β-hydroxy amino acids | Access to non-proteinogenic amino acids | researchgate.net |
| Cyclization/Condensation | This compound, various precursors | Pyridines, pyrimidines, quinolines | Synthesis of foundational heterocyclic cores for medicinal chemistry | ontosight.ai |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep mechanistic insights and predictive power that can guide experimental design. For this compound, computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are being used to unravel its reactivity and optimize reaction conditions.
For example, combined DFT/MD simulations have been used to study the interaction of this compound with solvents like dimethyl sulfoxide (B87167) (DMSO). These studies revealed that DMSO stabilizes the enolic form of the compound, which enhances its nucleophilic reactivity in certain reactions. Understanding these solvent-driven effects is critical for designing effective catalytic systems. science.gov
DFT calculations are also employed to elucidate complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and determine the rate-determining step. nih.gov This knowledge is crucial for overcoming reaction barriers and improving yields. For instance, in the analogous synthesis of ethyl acetate, DFT studies have clarified the mechanism of acid catalysis and identified the nucleophilic addition as the rate-determining step, providing guidance on the optimal order of reagent addition. nih.gov This predictive capability helps to minimize trial-and-error experimentation, saving time and resources.
| Computational Method | Application | Key Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Studying reaction mechanisms (e.g., esterification) | Identifies rate-determining steps, transition states, and energy barriers | nih.gov |
| Molecular Dynamics (MD) / DFT | Investigating solvent effects on reactivity | Reveals how solvents like DMSO stabilize reactive intermediates (enolic form) | |
| DFT / Ab Initio Calculations | Analyzing intermolecular interactions | Calculates association constants between the compound and solvent molecules | science.gov |
Development of this compound Analogs with Tunable Reactivity
The structural framework of this compound serves as a versatile template for the creation of novel analogs with tailored properties and reactivity. By systematically modifying its functional groups, chemists can fine-tune the electronic and steric characteristics of the molecule to suit specific synthetic goals or to develop new classes of bioactive compounds.
Research in this area focuses on creating derivatives for targeted applications. For example, by alkylating the active methylene group, a series of α-substituted serines have been synthesized as potential enzyme-activated, irreversible inhibitors of serine hydroxymethyltransferase, an enzyme involved in amino acid metabolism. researchgate.net Although the initial analogs showed weak inhibition, this work demonstrates a rational design approach to developing new therapeutic agents. researchgate.net
The development of derivatives with enhanced or altered reactivity is another key objective. The acetamido group, for instance, enables selective amidation and can reduce side reactions in certain transformations compared to simpler compounds like ethyl cyanoacetate (B8463686). By replacing or modifying this group, researchers can create new building blocks for diversity-oriented synthesis, generating libraries of structurally diverse compounds for screening in drug discovery programs. The synthesis of derivatives with potential antimicrobial, antifungal, and antitumor properties is an active and promising field of research. ontosight.ai
| Analog Class | Structural Modification | Intended Application / Tuned Property | Reference |
|---|---|---|---|
| α-Substituted Serine Analogs | Alkylation at the α-carbon (e.g., with allyl or propargyl groups) | Designed as enzyme-activated inhibitors (e.g., for serine hydroxymethyltransferase) | researchgate.net |
| Heterocyclic Derivatives | Cyclization reactions involving the core structure | Development of compounds with potential antimicrobial, antifungal, and antitumor activity | ontosight.ai |
| Peptide Synthesis Precursors | Hydrolysis of the ester to acetamidocyanoacetic acid | Used as a precursor in the synthesis of amino acids like glycine (B1666218) | |
| Diversity-Oriented Synthesis Scaffolds | Modification of the acetamido or ester groups | Generation of compound libraries for drug discovery |
Q & A
Q. What are the standard synthetic protocols for preparing ethyl acetamidocyanoacetate in laboratory settings?
this compound is commonly synthesized via condensation reactions involving cyanoacetate derivatives and acetamide precursors. A validated method includes reducing this compound with sodium borohydride in ethanol, followed by acid quenching (HCl in ethanol) to yield intermediates like 2-acetamido-3-hydroxypropionitrile. Reaction conditions (e.g., temperature control at 50–55°C during NaBH₄ addition) and post-reaction purification (ethanol recrystallization) are critical for reproducibility, though yields can vary significantly (0–51%) due to sensitivity to stoichiometric ratios and cooling rates .
Q. How is the purity of this compound assessed in academic research?
Purity is typically determined via chromatographic methods (HPLC or GC) and spectroscopic techniques (NMR, IR). For example, HPLC with UV detection is used to verify ≥99.5% purity for analytical standards, while NMR (e.g., DMSO-d₆) confirms structural integrity by identifying characteristic peaks such as acetyl protons at δ 1.85–2.04 . Trace impurities (e.g., unreacted starting materials) are quantified using mass spectrometry or titration methods .
Q. What are the recommended storage conditions to maintain this compound stability?
The compound should be stored in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Solubility in polar aprotic solvents like DMSO or ethyl acetate ensures long-term stability, but repeated freeze-thaw cycles should be avoided .
Advanced Research Questions
Q. How do solvent-microsolvation effects influence the reactivity of this compound in enzymatic reactions?
In DMSO, this compound forms strong hydrogen bonds with the solvent, particularly at the –NH and –COOH groups, altering its tautomeric equilibrium and reaction kinetics. Computational studies (DFT/MD simulations) show DMSO stabilizes the enolic form, enhancing nucleophilic reactivity in enzymatic decyanation reactions. This solvent interaction is entropy-driven and must be accounted for when designing catalytic systems .
Q. What strategies mitigate low yields in catalytic hydrogenation of this compound derivatives?
Hydrogenation over Raney nickel in acetic anhydride requires precise control of catalyst activation (pre-washed with ethanol/acetic anhydride) and hydrogen pressure (33–40°C, Parr shaker). Contradictory yields (e.g., 46% in one protocol vs. 0% in others) often stem from residual moisture or incomplete catalyst reduction. Alternative catalysts (Pd/C or PtO₂) or solvent systems (THF with trace H₂O) may improve reproducibility .
Q. How does enzymatic decyanation compare to chemical methods for modifying this compound?
Enzymatic decyanation using porcine kidney phosphatase (pH 7, LiOH titration) selectively removes the cyano group, yielding glycine derivatives with minimal side reactions. In contrast, chemical methods (e.g., acidic hydrolysis with HCl) risk racemization or ester cleavage. Kinetic studies show enzymatic routes achieve higher regioselectivity but require optimization of enzyme loading (e.g., 10 mg/200 mL substrate) and reaction monitoring via ion-exchange chromatography .
Q. How should researchers address variability in reaction yields during sodium borohydride reductions of this compound?
Yield inconsistencies (0–51%) arise from incomplete NaBH₄ dispersion in ethanol or premature HCl quenching. Methodological refinements include gradual reagent addition under vigorous stirring, real-time pH monitoring, and alternative reductants (e.g., LiAlH₄) for sterically hindered intermediates. Post-reaction workup with acetone leaching improves crystallinity of products .
Methodological Notes
- Chromatography : Use C18 columns (HPLC) with acetonitrile/water gradients (5–95%) for impurity profiling .
- Spectroscopy : Assign NMR peaks using DMSO-d₆ (δ 3.19 for CH₂N, δ 7.84 for NH protons) .
- Computational Tools : Employ Gaussian09 for DFT calculations to predict solvent interaction thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
